molecular formula C14H18N4O B2857515 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1463416-34-3

4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2857515
CAS No.: 1463416-34-3
M. Wt: 258.325
InChI Key: RCAAFLSARFGTOB-UHFFFAOYSA-N
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Description

4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. One common method includes the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide
  • 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxylate

Comparison: Compared to its analogs, 4-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-amino-N,1-diethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-17-10-12(15)13(16-17)14(19)18(4-2)11-8-6-5-7-9-11/h5-10H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAAFLSARFGTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(CC)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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